molecular formula C12H16N2O2 B13342787 (3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine

(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine

Cat. No.: B13342787
M. Wt: 220.27 g/mol
InChI Key: QPEXWXDOJYTNRH-UHFFFAOYSA-N
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Description

(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using an appropriate reagent such as acetic anhydride or a similar dehydrating agent to form the isoxazole ring. The final step involves the reduction of the isoxazole ring to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The isoxazole ring can be reduced to form a more saturated ring structure.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated ring structures.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. The methoxy and methyl groups can interact with enzymes or receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3-methylphenyl)methanamine
  • 4,5-Dihydroisoxazole derivatives
  • Methoxy-substituted isoxazoles

Uniqueness

(3-(4-Methoxy-3-methylphenyl)-4,5-dihydroisoxazol-5-yl)methanamine is unique due to the combination of its functional groups and ring structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C12H16N2O2/c1-8-5-9(3-4-12(8)15-2)11-6-10(7-13)16-14-11/h3-5,10H,6-7,13H2,1-2H3

InChI Key

QPEXWXDOJYTNRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)CN)OC

Origin of Product

United States

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